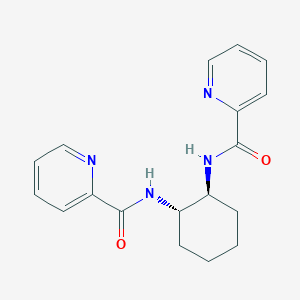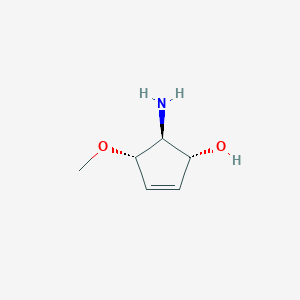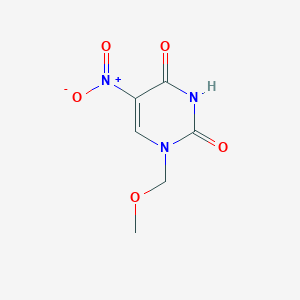
6-Fluoro-5-methylpyridin-3-amine
Vue d'ensemble
Description
6-Fluoro-5-methylpyridin-3-amine is a chemical compound with the CAS Number: 186593-48-6 . It has a molecular weight of 126.13 . The IUPAC name for this compound is 6-fluoro-5-methyl-3-pyridinamine . It is a red solid at room temperature .
Synthesis Analysis
The synthesis of 6-Fluoro-5-methylpyridin-3-amine involves the reaction of 2-Fluoro-3-methyl-5-nitropyridine with 5% Pd/C in ethanol. The mixture is stirred under an atmosphere of hydrogen for 16 hours. The mixture is then filtered and concentrated. The crude product is chromatographed to yield the title compound.Molecular Structure Analysis
The InChI code for 6-Fluoro-5-methylpyridin-3-amine is 1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 . The InChI key is KADQKKYTJHXBSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Fluoro-5-methylpyridin-3-amine is a red solid at room temperature . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Po/w (iLOGP) is 1.25 .Applications De Recherche Scientifique
Pharmaceutical Research
6-Fluoro-5-methylpyridin-3-amine: is a valuable intermediate in pharmaceutical research. Its structural motif is found in various pharmacologically active compounds. The presence of both an amine and a fluorine atom allows for selective functionalization, leading to the synthesis of diverse medicinal agents. For instance, it can be used to create kinase inhibitors, which are crucial in cancer therapy .
Material Science
In material science, this compound’s derivatives can be utilized to develop novel organic materials with specific electronic properties. The fluorine atom can influence the material’s electrical conductivity and stability, making it suitable for organic light-emitting diodes (OLEDs) and other electronic applications .
Agrochemical Development
The compound’s derivatives are explored for their potential use in agrochemicals. Its ability to act as a building block for synthesizing herbicides and pesticides is of particular interest. The fluorine atom can enhance the biological activity and selectivity of these agrochemicals .
Fluorinated Building Blocks
6-Fluoro-5-methylpyridin-3-amine: serves as a fluorinated building block for the synthesis of more complex molecules. Fluorination can significantly alter the physical and chemical properties of compounds, such as increasing lipophilicity or metabolic stability, which is beneficial in drug design .
Positron Emission Tomography (PET) Imaging
This compound has been investigated for its potential in PET imaging. Derivatives of 6-Fluoro-5-methylpyridin-3-amine can be labeled with fluorine-18, a radioactive isotope used in PET scans to study brain disorders and cancers .
Chemical Synthesis Optimization
The compound is also used in the optimization of chemical synthesis processes. Its reactivity allows for the development of more efficient synthetic routes, which can reduce costs and improve yields in industrial chemical production .
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylpyridin-3-amine | |
CAS RN |
186593-48-6 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186593-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














